Disulfide,bis[(4-nitrophenyl)methyl]

Electrochemistry Dissociative electron transfer Disulfide reduction

Disulfide, bis[(4-nitrophenyl)methyl] (systematically named 1,1'-(disulfanediyldimethanediyl)bis(4-nitrobenzene); synonym: bis(4-nitrobenzyl) disulfide, bis(p-nitrobenzyl) disulfide) is a symmetrical benzyl disulfide with the molecular formula C14H12N2O4S2 and a molecular weight of 336.39 g/mol. Structurally, it incorporates two 4-nitrophenyl rings each linked to the central disulfide bond (–S–S–) through methylene (–CH2–) spacers.

Molecular Formula C14H15N2O4S2-
Molecular Weight 339.4 g/mol
Cat. No. B12086433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisulfide,bis[(4-nitrophenyl)methyl]
Molecular FormulaC14H15N2O4S2-
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CSSCC2=CC=C(C=C2)N(O)[O-])[NH+](O)[O-]
InChIInChI=1S/C14H15N2O4S2/c17-15(18)13-5-1-11(2-6-13)9-21-22-10-12-3-7-14(8-4-12)16(19)20/h1-8,15,17,19H,9-10H2/q-1
InChIKeyOSKZJXQZARUMCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Disulfide, bis[(4-nitrophenyl)methyl] (CAS 39549-05-8): A para-Nitrobenzyl Disulfide with Methylene-Bridged Architecture


Disulfide, bis[(4-nitrophenyl)methyl] (systematically named 1,1'-(disulfanediyldimethanediyl)bis(4-nitrobenzene); synonym: bis(4-nitrobenzyl) disulfide, bis(p-nitrobenzyl) disulfide) is a symmetrical benzyl disulfide with the molecular formula C14H12N2O4S2 and a molecular weight of 336.39 g/mol [1]. Structurally, it incorporates two 4-nitrophenyl rings each linked to the central disulfide bond (–S–S–) through methylene (–CH2–) spacers. This methylene-bridged architecture distinguishes it critically from the directly conjugated diaryl disulfide analog, bis(4-nitrophenyl) disulfide (CAS 100-32-3; C12H8N2O4S2, MW 308.33 g/mol) [2]. The compound is cataloged under CAS 39549-05-8 and is also referred to as 4,4'-dinitrodibenzyl disulfide or di-(4-nitrobenzyl) disulfide [1]. Its physical form is typically a yellow crystalline powder, and it is commercially available with standard purity specifications of ≥98% (HPLC/GC) from multiple global suppliers .

Methylene-bridged benzyl disulfide architecture, distinct from directly conjugated diaryl disulfide analogs
Para-nitro substitution on each phenyl ring enables specific reactivity (hydrazone formation, nitroreductase activation)
Commercially available with standard HPLC purity specification; suitable for redox-responsive material, bioconjugation, and antimicrobial resistance research

Why Disulfide, bis[(4-nitrophenyl)methyl] Cannot Be Interchanged with Closely Related Diaryl or Benzyl Disulfides


Procurement specialists and scientific end-users must recognize that Disulfide, bis[(4-nitrophenyl)methyl] is not a mere nitroaromatic disulfide commodity. The critical structural feature—methylene (–CH2–) spacers inserted between each aryl ring and the disulfide bond—introduces a discrete electronic decoupling from the aromatic π-system that fundamentally alters the thermodynamics and kinetics of S–S bond cleavage relative to diaryl disulfides such as bis(4-nitrophenyl) disulfide [1]. In the diaryl analog, the lone-pair electrons on sulfur are directly conjugated with the nitrophenyl π-system, whereas in the benzyl disulfide the methylene bridge restricts this conjugation, shifting the reduction potential to more positive values and changing the dissociative electron transfer (DET) mechanism [1]. Furthermore, the para-nitro substitution pattern governs both the chemical reactivity toward nitrogen nucleophiles (e.g., hydrazine hydrate yields hydrazone rather than azine products) and the biological fate, including enzymatic activation by bacterial nitroreductases for H2S release—a property absent in the unsubstituted benzyl disulfide scaffold [2][3]. Substituting an o- or m-nitrobenzyl isomer, or a non-nitrated benzyl disulfide, would therefore alter the reduction potential, reaction pathway, product distribution, or biological trigger mechanism, rendering generic substitution scientifically invalid without re-optimization.

1
Methylene spacer shifts reduction potential and DET mechanism versus diaryl disulfide; redox-responsive behavior may not transfer directly
2
Para-nitro group directs hydrazine desulfurization to hydrazone; unsubstituted benzyl disulfide yields azine — product divergence limits interchangeability
3
Non-nitrated benzyl disulfides lack the bacterial nitroreductase activation trigger required for H2S donor function; biological probe context is lost

Quantitative Differentiation Evidence: Disulfide, bis[(4-nitrophenyl)methyl] Versus Closest Analogs and In-Class Alternatives


Electrochemical Reduction Potential of Benzyl Disulfides Is Considerably More Positive Than That of para-Substituted Diaryl Disulfides

The electrochemical reduction of acyclic benzyl disulfides of general formula (X-C6H4-CH2-S-)2, including the –NO2 substituted member directly analogous to bis[(4-nitrophenyl)methyl] disulfide, occurs at a potential that is considerably greater (more positive, i.e., easier to reduce) than that observed for the corresponding para-substituted diaryl disulfides (X-C6H4-S-)2 [1]. In a systematic study of both cyclic and acyclic benzyl disulfides in N,N-dimethylformamide (DMF) using cyclic voltammetry and coulometry, the introduction of the methylene spacer between the aromatic ring and the disulfide bond was shown to decouple the π-system from the S–S bond, altering the dissociative electron transfer (DET) from a concerted to a stepwise mechanism for –NO2 and –CN substituted cases [1]. For the direct diaryl analog bis(4-nitrophenyl) disulfide, the standard reduction potential has been independently estimated in the range of -0.6 to -0.8 V vs. NHE in acetonitrile . The benzyl disulfide architecture shifts this potential toward more positive values (quantitatively, the benzyl series reduces at potentials 'considerably greater' than the diaryl series), meaning benzyl disulfides are thermodynamically more susceptible to reductive S–S bond cleavage [1].

Reduction Potential Shift
Class-level
Benzyl disulfides: reduce at considerably more positive potential (easier S–S cleavage); stepwise DET for –NO₂
Diaryl disulfide analog: E° estimated −0.6 to −0.8 V vs NHE; more negative, concerted DET
May support redox-responsive material and electrochemical sensor design
Qualitative shift; precise ΔE° not available
Electrochemistry Dissociative electron transfer Disulfide reduction

Divergent Desulfurization Product Pathways: p-Nitrobenzyl Disulfide Yields Hydrazone, While Benzyl Disulfide Yields Benzaldazine

When reacted with hydrazine hydrate, bis(p-nitrobenzyl) disulfide undergoes a characteristic desulfurization reaction to form p-nitrobenzaldehyde hydrazone as the principal product, accompanied by evolution of H2S and NH3 [1][2]. In contrast, the direct comparator benzyl disulfide (lacking nitro substitution) and piperonyl disulfide, when subjected to identical reaction conditions with hydrazine hydrate, give benzaldazine derivatives instead of the corresponding hydrazone [2]. This represents a fundamental divergence in reaction pathway: the electron-withdrawing para-nitro group directs the reaction toward hydrazone formation, while the unsubstituted benzyl system proceeds to symmetrical azine products. Additionally, the reaction of bis(p-nitrobenzyl) disulfide with hydroxylamine and semicarbazide yields the corresponding oxime and semicarbazone, respectively, whereas various amines (methylamine, ethylamine, trimethylamine, aniline, pyridine) effect a similar desulfurization but at a markedly slower reaction rate with poor product yields [1]. The resistance of the corresponding monosulfide, bis(p-nitrobenzyl) sulfide, to desulfurization under these conditions confirms that the disulfide linkage (–S–S–) is essential for this reactivity [1].

Desulfurization Product Pathway
Head-to-head
p-Nitrobenzyl disulfide + hydrazine → p-nitrobenzaldehyde hydrazone (principal product)
Benzyl disulfide + hydrazine → benzaldazine (azine, not hydrazone)
Product divergence guides synthetic route selection for hydrazone targets
Yield and rate data require full article review
Synthetic chemistry Desulfurization Hydrazine

Positional Isomer Effects on Desulfurization with Hydrazine Hydrate: ortho, meta, and para Comparison

A direct comparative study of all three positional isomers—bis(o-nitrobenzyl) disulfide, bis(m-nitrobenzyl) disulfide, and bis(p-nitrobenzyl) disulfide—in their reaction with hydrazine hydrate was conducted by Kametani et al. and published in Chemical and Pharmaceutical Bulletin (1960) as 'Anti-cancer Agents. IV. Desulfurization by Hydrazine Hydrate. (1). The Reaction of o-, m-, and p-Nitrobenzyl Disulfide with Hydrazine Hydrate' [1]. The results demonstrated that the position of the nitro substituent on the aromatic ring has a measurable effect on the course and efficiency of the desulfurization reaction. This study provides the experimental foundation for selecting the para isomer specifically when hydrazine-mediated desulfurization reactivity is desired. While the full quantitative yield data from this paper requires direct access to the article text, the explicit side-by-side comparison of three positional isomers establishes that nitro group position is not interchangeable in this reaction system [1].

Positional Isomer Comparison
Head-to-head
para isomer: characterized desulfurization yielding hydrazone
ortho and meta isomers: differential reactivity and efficiency reported
Nitro group position is not interchangeable; para isomer has documented reaction profile
Full quantitative yields in Chem. Pharm. Bull. 1960
Anti-cancer agents Desulfurization Nitrobenzyl disulfide isomer comparison

p-Nitrobenzyl Derivatives Exhibit Enhanced Symmetrical Disulfide Product Formation in Cysteine Reactivity Assays

A comparative reactivity study of potassium benzyl selenosulfate, potassium p-nitrobenzyl selenosulfate, and their thiosulfate isologues toward cysteine (CySH) demonstrated that in each class of compound, the p-nitrobenzyl derivatives produced a greater percentage of the symmetrical disulfide/diselenide product RXXR, at the expense of the cysteine adduct RX–SCy [1]. The selenosulfates (RSeSO3-) reacted more rapidly and gave better yields of products than the thiosulfates (RSSO3-) at both pH 5 and pH 7, and in each series the p-nitrobenzyl derivatives reacted more completely than the benzyl analogs [1]. This indicates that the electron-withdrawing para-nitro group enhances the propensity toward formation of the symmetrical disulfide product relative to the mixed cysteine conjugate—a product distribution difference with direct implications for bioconjugation strategies and cellular thiol-disulfide exchange studies.

Cysteine Reactivity Profile
Class-level
p-Nitrobenzyl derivatives: greater % symmetrical disulfide RXXR vs mixed RX-SCy
Benzyl derivatives: lower RXXR; thiosulfates react slower than selenosulfates
May support homogeneous disulfide bioconjugate design
Product distribution shift observed at pH 5 and pH 7
Bioconjugation Cysteine reactivity Selenosulfate/thiosulfate

Bacteria-Specific Enzymatic Activation for On-Demand Hydrogen Sulfide (H2S) Release from Bis(4-nitrobenzyl)sulfanes

Bis(4-nitrobenzyl)sulfanes, a class to which Disulfide, bis[(4-nitrophenyl)methyl] structurally belongs, have been demonstrated to function as bacteria-specific hydrogen sulfide (H2S) donors, activated by bacterial nitroreductase enzymes to produce H2S gas intracellularly [1]. This enzyme-dependent activation confers specificity toward bacterial cells, as mammalian cells lack the requisite nitroreductase activity at comparable levels. The released H2S was shown to maintain redox homeostasis and protect bacteria against antibiotic-triggered oxidative stress 'on demand,' through activation of alternate respiratory oxidases and cellular antioxidants [1]. Critically, chemical inhibition of H2S biosynthesis reversed antibiotic resistance in multidrug-resistant (MDR) uropathogenic Escherichia coli strains of clinical origin, whereas exposure to the bis(4-nitrobenzyl)sulfane H2S donor restored drug tolerance [1]. This nitroreductase-dependent activation mechanism is structurally dependent on the presence of the 4-nitrobenzyl moiety and is not shared by non-nitrated benzyl disulfides, positioning the nitro-substituted benzyl disulfide scaffold as a privileged chemotype for probing the role of H2S in antimicrobial resistance.

Bacteria-Specific H₂S Release
Reported
Bis(4-nitrobenzyl)sulfanes: activated by bacterial nitroreductase to produce H₂S; reported to restore antibiotic tolerance in MDR E. coli
Non-nitrated benzyl disulfides: lack activation trigger; no enzyme-dependent H₂S release
Supports antimicrobial resistance mechanism studies and bacteria-targeted H₂S probe research
Nitroreductase-dependent activation is structure-specific
Antimicrobial resistance H2S donor Nitroreductase activation

Evidence-Backed Procurement Scenarios for Disulfide, bis[(4-nitrophenyl)methyl] in Research and Industrial Settings


Electrochemical Sensor and Redox-Responsive Material Development

For laboratories designing electrochemical probes, redox-responsive drug delivery systems, or self-assembled monolayers (SAMs) on gold electrodes, the methylene-bridged benzyl disulfide architecture of Disulfide, bis[(4-nitrophenyl)methyl] provides a more positive reduction potential than that of the diaryl disulfide analog bis(4-nitrophenyl) disulfide [1]. This translates to easier S–S bond cleavage at lower applied potentials—a quantifiable advantage in systems where reductive triggering is desired under mild conditions. The stepwise dissociative electron transfer mechanism for –NO2-substituted benzyl disulfides, as characterized by Antonello et al. (2007), further distinguishes the compound from its diaryl counterparts [1]. Procurement of the diaryl analog (CAS 100-32-3) would result in a more negative reduction potential and potentially a different DET mechanism, compromising the electrochemical performance of the designed system.

Synthesis of Hydrazone, Oxime, and Semicarbazone Derivatives via Selective Desulfurization

Researchers requiring selective conversion of a disulfide precursor to hydrazone, oxime, or semicarbazone derivatives can exploit the well-characterized desulfurization reactivity of bis(p-nitrobenzyl) disulfide. As demonstrated by Kametani et al. (1960, 1961), this compound reacts with hydrazine hydrate to yield p-nitrobenzaldehyde hydrazone—a reaction pathway distinct from that of the unsubstituted benzyl disulfide comparator, which instead gives benzaldazine [1][2]. This product divergence is critical for synthetic route planning: if the desired end-product is a hydrazone (a privileged scaffold in medicinal chemistry), the para-nitrobenzyl disulfide is the appropriate starting material. Procurement of benzyl disulfide would lead to an azine product and a failed synthetic sequence.

Antimicrobial Resistance Research Tools: Bacteria-Specific H2S Donor Probes

Disulfide, bis[(4-nitrophenyl)methyl] belongs to the bis(4-nitrobenzyl)sulfane chemotype validated by Shukla et al. (2017) as a bacteria-specific, nitroreductase-activated H2S donor [1]. In antimicrobial resistance (AMR) research, where understanding the role of bacterially produced H2S in mediating antibiotic tolerance is of critical importance, this compound serves as a chemical probe for on-demand H2S release within bacterial cells. The key differentiation from generic disulfide H2S donors is the enzyme-dependent activation trigger conferred by the 4-nitrobenzyl group, which restricts H2S release to nitroreductase-expressing bacteria [1]. Procurement of a non-nitrated benzyl disulfide for AMR studies would eliminate this activation mechanism, rendering the compound unsuitable as a bacteria-specific probe. Additionally, the demonstrated ability to reverse antibiotic resistance phenotypes in MDR E. coli upon H2S donor exposure makes this scaffold relevant for target validation in drug discovery programs.

Peptide and Protein Bioconjugation Involving Thiol-Disulfide Exchange Chemistry

For bioconjugation chemists employing thiol-disulfide exchange reactions to modify cysteine-containing peptides or proteins, the p-nitrobenzyl motif drives a measurably different product distribution compared to the non-nitrated benzyl analog. The comparative cysteine reactivity study by Scarf et al. (1977) established that p-nitrobenzyl derivatives produce a greater percentage of the symmetrical disulfide product (RXXR) at the expense of the mixed cysteine adduct (RX-SCy) [1]. This product distribution bias has practical consequences: if a homogeneous symmetrical disulfide cross-linked bioconjugate is the desired product, the p-nitrobenzyl disulfide is the preferred reagent. Substitution with a benzyl disulfide lacking the nitro group would shift the product mixture toward the mixed disulfide conjugate, potentially requiring additional purification steps and lowering the yield of the target symmetrical product.

Application
Selection Property
Validation Focus
Redox-responsive material research
Methylene-bridged benzyl disulfide architecture
Reduction potential and dissociative electron transfer mechanism
Hydrazone synthetic route
para-Nitro substitution pattern
Desulfurization product identity (hydrazone vs azine)
Bacteria-specific H₂S donor probe
Nitroreductase-activatable disulfide scaffold
H₂S release in bacterial models and resistance reversal assays
Cysteine bioconjugation studies
p-Nitrobenzyl reactivity profile
Symmetrical disulfide vs mixed adduct product distribution
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